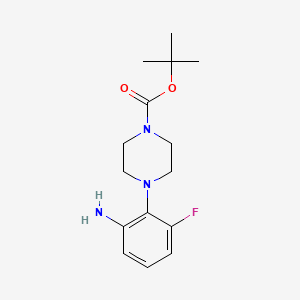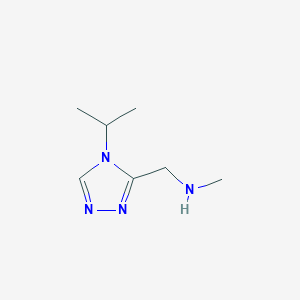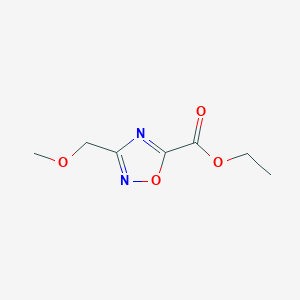![molecular formula C11H14Cl2N2S B2587422 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 2309711-94-0](/img/structure/B2587422.png)
1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride is a chemical compound belonging to the class of benzothiazole derivatives. This compound has garnered significant attention in scientific research due to its potential biological activities and applications across various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride typically involves the reaction of 2-aminobenzenethiol with cyclopropylmethanamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
1,3-Benzothiazole: A parent compound with a similar structure but lacking the cyclopropylmethanamine group.
2-Mercaptobenzothiazole: A derivative used in the vulcanization of rubber.
Benzoxazole: A related compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness: 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the cyclopropylmethanamine group enhances its potential for various applications compared to other benzothiazole derivatives .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10;;/h1-4H,5-7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZWESWUWDZWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NC3=CC=CC=C3S2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol](/img/structure/B2587339.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587342.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587346.png)
![7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2587347.png)
![3-(3-Fluorophenyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2587348.png)
![2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2587349.png)

![N-[3-[4-(4-Hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2587351.png)

![N-(5-chloro-2-methoxyphenyl)-2-(tetrahydrofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2587358.png)


